REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:6][CH3:7])[CH:4]=[O:5])[CH3:2].S(=O)(O)[O-].[Na+].S(=O)(O)[O-].[C-:17]#[N:18].[Na+]>C(Cl)Cl.O>[C:17]([CH:4]([OH:5])[CH:3]([CH2:6][CH3:7])[CH2:1][CH3:2])#[N:18] |f:1.2,4.5|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CC
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at ambient temperature for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The thick precipitate which had formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel column chromatography
|
Type
|
WASH
|
Details
|
a gradient elution of 10%, 12.5%, 15% EtOAc in hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |